![molecular formula C16H22N4O3S B2744849 7-[(4-methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1009549-45-4](/img/structure/B2744849.png)
7-[(4-methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 7-[(4-methylpiperazin-1-yl)sulfonyl]-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one, has a molecular weight of 350.44 . It is a chemical compound with the linear formula C16H22N4O3S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N4O3S/c1-18-7-9-19(10-8-18)24(22,23)12-4-5-14-13(11-12)17-16(21)15-3-2-6-20(14)15/h4-5,11,15H,2-3,6-10H2,1H3,(H,17,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Short Syntheses of Tetrahydro-Quinoline Carboxylic Acid Derivatives : Research by Chu and Claiborne (1987) presents efficient syntheses of quinoline derivatives, highlighting the chemical routes to obtain structures related to the queried compound. Their work emphasizes the importance of these compounds in medicinal chemistry due to their potential therapeutic applications (Chu & Claiborne, 1987).
Nanocrystalline Titania-Based Catalyst for Synthesis : Murugesan, Gengan, and Krishnan (2016) describe the use of a nanocrystalline titania-based sulfonic acid material as a catalyst for the synthesis of pyran derivatives, showcasing the role of catalysis in enhancing the efficiency of synthesizing complex organic compounds (Murugesan, Gengan, & Krishnan, 2016).
Biological Applications
Antibacterial Activity of Quinoline Derivatives : Dirlam, Presslitz, and Williams (1983) explored the antibacterial properties of 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives, indicating the potential of quinoline derivatives as antibacterial agents (Dirlam, Presslitz, & Williams, 1983).
Anticancer Properties of Pyrroloquinolinone Derivatives : Carta et al. (2017) synthesized a library of pyrroloquinolinone derivatives, demonstrating their high antiproliferative activity against cancer cell lines. This study highlights the potential of such compounds in cancer therapy (Carta et al., 2017).
Green Chemistry Approaches
Green Synthesis of Pyrroloquinoxalines as Antiproliferative Agents : Carullo, Mazzotta, Giordano, and Aiello (2021) reported on the green synthesis of dihydropyrroloquinoxalines, focusing on their anticancer properties. Their work underlines the importance of environmentally friendly synthetic methods in drug discovery (Carullo, Mazzotta, Giordano, & Aiello, 2021).
Propiedades
IUPAC Name |
7-(4-methylpiperazin-1-yl)sulfonyl-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-18-7-9-19(10-8-18)24(22,23)12-4-5-14-13(11-12)17-16(21)15-3-2-6-20(14)15/h4-5,11,15H,2-3,6-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZFQYDLKCWRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4CCCC4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

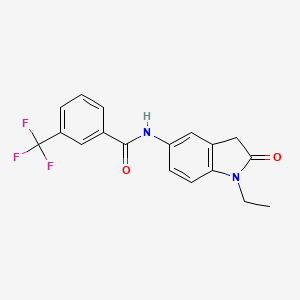
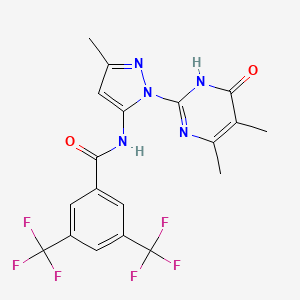
![N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744769.png)
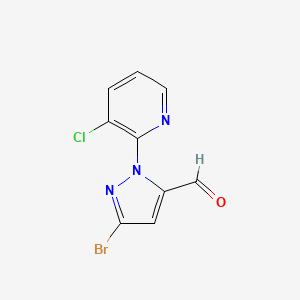
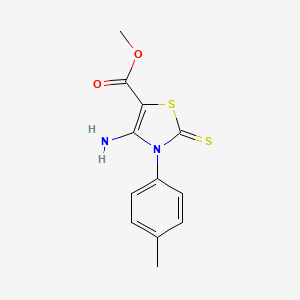
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2744772.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)
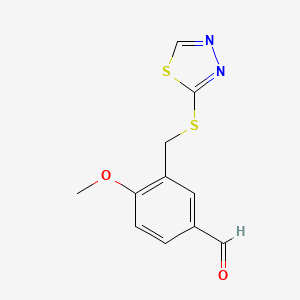
![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2744777.png)
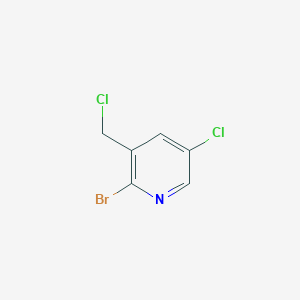
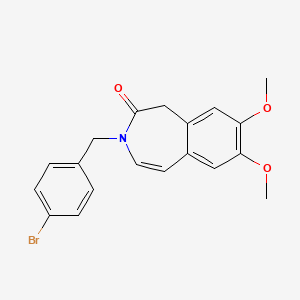
![2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2744785.png)
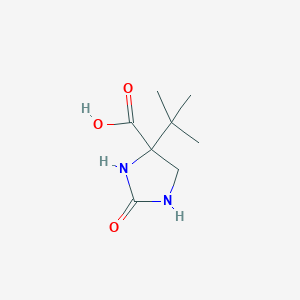
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)